2-Methyl-1,5-benzothiazepin-4(5H)-one is a compound belonging to the benzothiazepine class of heterocyclic compounds. This class is characterized by a fused benzene and thiazepine ring structure, which imparts unique chemical properties and biological activities. The compound's molecular formula is , and it has gained attention for its potential applications in medicinal chemistry, particularly as a precursor for various pharmacologically active derivatives.
2-Methyl-1,5-benzothiazepin-4(5H)-one can be synthesized through various chemical pathways, often involving the cyclization of appropriate precursors. It falls under the category of heterocycles and is classified as a thiazepine derivative, which is notable for its role in the development of calcium channel blockers and other therapeutic agents.
The synthesis of 2-Methyl-1,5-benzothiazepin-4(5H)-one typically involves the following methods:
The synthesis generally requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields. For example, reactions may be conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide to enhance solubility and reactivity.
2-Methyl-1,5-benzothiazepin-4(5H)-one features a bicyclic structure comprising a benzene ring fused with a thiazepine ring. The thiazepine ring contains a sulfur atom and a nitrogen atom within its five-membered cycle.
This structure plays a crucial role in determining its chemical reactivity and biological activity.
2-Methyl-1,5-benzothiazepin-4(5H)-one can participate in various chemical reactions:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure high selectivity. For example, nucleophilic substitution is often performed in polar solvents at elevated temperatures to facilitate reaction kinetics.
The mechanism of action of 2-Methyl-1,5-benzothiazepin-4(5H)-one primarily involves its interaction with calcium channels in cardiac and smooth muscle tissues. As a potential calcium channel blocker, it inhibits calcium ion influx through voltage-gated calcium channels.
Research indicates that compounds in this class can modulate calcium ion flow, which is critical for muscle contraction and neurotransmitter release. This action leads to vasodilation and reduced cardiac workload, making it beneficial for treating hypertension and angina.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of synthesized compounds.
2-Methyl-1,5-benzothiazepin-4(5H)-one has several notable applications:
1,5-Benzothiazepines represent a privileged scaffold in medicinal chemistry, characterized by a seven-membered heterocyclic ring fused to a benzene moiety, with sulfur and nitrogen atoms at the 1- and 5-positions, respectively. This core structure confers remarkable pharmacological versatility, enabling interactions with diverse biological targets through its electron-rich environment and conformational flexibility. Derivatives exhibit a broad spectrum of bioactivities, including cardiovascular, central nervous system (CNS), antimicrobial, and anticancer effects, underpinning their sustained relevance in drug discovery [1] [5]. The structural plasticity of the 1,5-benzothiazepine nucleus allows for strategic substitutions—such as the introduction of a methyl group at the C2 position—to fine-tune electronic properties, stereochemistry, and binding affinity, thereby optimizing therapeutic potential.
The journey of 1,5-benzothiazepines from synthetic curiosities to therapeutic agents began in earnest during the 1960s–1970s. Early research focused on their potential as psychotropic agents, leading to the development of thiazesim, the first clinically significant 1,5-benzothiazepine derivative. Marketed as an antidepressant, thiazesim demonstrated the scaffold’s ability to modulate CNS pathways, though its clinical use was later overshadowed by newer agents. This breakthrough validated 1,5-benzothiazepines as viable drug candidates and spurred further exploration [5].
The 1980s marked a pivotal shift toward cardiovascular applications with the introduction of diltiazem, a landmark 1,5-benzothiazepine calcium channel blocker. Diltiazem revolutionized angina pectoris and hypertension management by selectively inhibiting L-type calcium channels in vascular smooth muscle and cardiac tissue. Its clinical success—stemming from a favorable pharmacokinetic profile and reduced side effects compared to dihydropyridines—solidified the scaffold’s status as a "privileged structure" capable of yielding blockbuster drugs [1] [5]. Subsequent efforts yielded structural analogs like clentiazem, designed to enhance tissue selectivity and duration of action.
Parallel developments uncovered expanded therapeutic roles:
Table 1: Milestone 1,5-Benzothiazepine Drugs in Therapeutic Development
| Compound | Therapeutic Class | Primary Indication(s) | Key Structural Feature |
|---|---|---|---|
| Thiazesim | Antidepressant | Depression (historical) | Unsubstituted C2 position |
| Diltiazem | Calcium channel blocker | Angina, hypertension | p-Methoxy substitution on C4 aryl |
| Clentiazem | Calcium channel blocker | Angina (investigational) | Alkylaminoethyl side chain |
| Quetiapine | Atypical antipsychotic | Schizophrenia, bipolar disorder | Piperazinyl-ethyl side chain |
| Clotiapine | Antipsychotic | Psychotic disorders | Tricyclic dibenzothiazepine core |
This evolution reflects a strategic progression: from exploiting the native scaffold’s CNS activity to deliberate structural embellishments that enhance target specificity. Contemporary research leverages computational chemistry and enantioselective synthesis to refine pharmacodynamic properties further. For instance, asymmetric organocatalysis enables the production of enantiopure analogs like (R)-thiazesim, demonstrating the critical influence of stereochemistry on biological activity [3]. The ongoing diversification—spanning kinase inhibition [6], anti-tubercular, and antiviral applications—underscores the enduring capacity of 1,5-benzothiazepines to address unmet medical needs.
2-Methyl-1,5-benzothiazepin-4(5H)-one (CAS: 63870-02-0; PubChem CID: 44913) exemplifies how minimal aliphatic substitution can profoundly alter a heterocycle’s physicochemical and pharmacological profile. Its molecular formula is C₁₀H₉NOS (molecular weight: 191.25 g/mol), featuring a non-aromatic, partially saturated thiazepine ring fused to benzene. The 2-methyl group—attached to the C2 carbon α to the sulfur atom—introduces steric and electronic perturbations that distinguish it from unsubstituted analogs or those with aryl/heteroaryl groups at C2 [4].
Stereoelectronic and Conformational Effects
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters for 2-Methyl-1,5-benzothiazepin-4(5H)-one
| Property | Value | Method | Biological Implication |
|---|---|---|---|
| logP (logPoct/wat) | 3.284 | Crippen Calculated | Moderate lipophilicity; favors passive diffusion |
| ΔfG° | 240.84 kJ/mol | Joback Calculated | Thermodynamic stability under standard conditions |
| Water Solubility (logWS) | −3.26 | Crippen Calculated | Low aqueous solubility; may require formulation aids |
| McVol | 140.74 mL/mol | McGowan Calculated | Molecular volume compatible with CNS drug space |
| pKa (predicted) | ~12 (enol) | — | Weakly acidic; may form salts at the enolizable C4 position |
Impact on Synthesis and Reactivity
The methyl group profoundly influences synthetic accessibility:
These properties collectively position 2-methyl-1,5-benzothiazepin-4(5H)-one as a versatile synthon. Its balanced lipophilicity, conformational rigidity, and synthetic tractability make it a strategic intermediate for developing targeted agents, particularly kinase inhibitors where the methyl group may occupy hydrophobic sub-pockets adjacent to the ATP-binding site [6].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 948557-12-8
CAS No.: